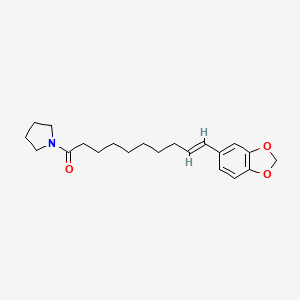

(E)-1-(4-((6-氨基-5-((甲氧基亚胺)甲基)嘧啶-4-基)氧基)-2-氯苯基)-3-乙基脲

描述

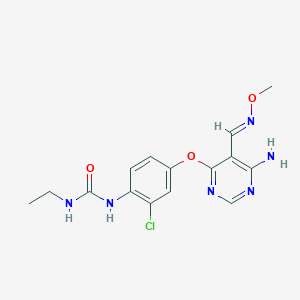

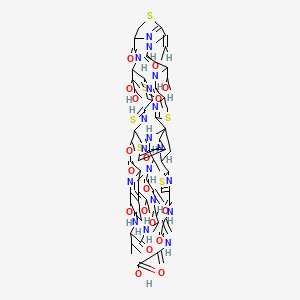

“(E)-1-(4-((6-amino-5-((methoxyimino)methyl)pyrimidin-4-yl)oxy)-2-chlorophenyl)-3-ethylurea” is a complex organic compound . It contains a total of 35 bonds, including 22 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 1 double bond, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 oxime (aromatic), 1 primary amine (aromatic), 1 nitrile (aromatic), and 1 ether .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a total of 35 bonds, including 22 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 1 double bond, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 oxime (aromatic), 1 primary amine (aromatic), 1 nitrile (aromatic), and 1 ether .Physical And Chemical Properties Analysis

The compound has a molecular weight of 364.79 and a molecular formula of C15H17ClN6O3 .科学研究应用

VEGFR-2 Inhibition

JNJ-38158471 is identified as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . It inhibits VEGFR-2 with an IC50 value of 40 nM .

Inhibition of Related Tyrosine Kinases

Apart from VEGFR-2, JNJ-38158471 also inhibits closely related tyrosine kinases, Ret (180 nM) and Kit (500 nM). It has no significant activity (>1 μM) against VEGFR-1 and VEGFR-3 .

Inhibition of VEGF-Stimulated Autophosphorylation

At nanomolar levels, JNJ-38158471 inhibits VEGF-stimulated autophosphorylation of VEGFR-2 in a whole cell assay .

Inhibition of VEGF-Dependent Endothelial Migration

JNJ-38158471 inhibits VEGF-dependent endothelial migration .

Tumor Growth Inhibition

Once-daily oral dosing of JNJ-3815871 to nude mice bearing human A431, HCT116, and A375 tumors resulted in up to 90% tumor growth inhibition .

Prolonged Tumor Growth Delay

After termination of JNJ-38158471 monotherapy-treatment of A375 xenografts, tumor growth delay was significantly prolonged up to 4 weeks .

Inhibition of VEGF-Induced Corneal Angiogenesis

Anti-tumor efficacy correlated well with the observed dose concentrations (on a mg/kg basis) necessary to inhibit VEGF-induced corneal angiogenesis in C57BL/6J mice .

Inhibition of Spontaneous Polyp Formation

In addition, the compound inhibited spontaneous polyp formation in the APC min-mouse model .

These data demonstrate that JNJ-38158471 is a well-tolerated, orally available, highly selective VEGFR-2 inhibitor that may have therapeutic benefit in human malignancies .

作用机制

Target of Action

JNJ-38158471, also known as (E)-1-(4-((6-amino-5-((methoxyimino)methyl)pyrimidin-4-yl)oxy)-2-chlorophenyl)-3-ethylurea, is a highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . VEGFR-2 is a key mediator of angiogenesis, which is crucial for tumor growth and metastasis . In addition to VEGFR-2, JNJ-38158471 also inhibits the tyrosine kinases Ret and Kit, albeit at higher IC50 values .

Mode of Action

JNJ-38158471 inhibits VEGFR-2 by binding to the receptor and preventing its activation . This inhibition blocks the autophosphorylation of VEGFR-2, thereby preventing the downstream signaling that leads to endothelial cell migration and angiogenesis . The compound also inhibits the activity of Ret and Kit, which are involved in cell growth and survival .

Biochemical Pathways

By inhibiting VEGFR-2, JNJ-38158471 disrupts the VEGF signaling pathway, which plays a critical role in angiogenesis . This disruption prevents the formation of new blood vessels, a process that is essential for tumor growth and metastasis . The inhibition of Ret and Kit may also contribute to the compound’s anti-tumor effects .

Result of Action

JNJ-38158471 has demonstrated potent anti-tumor activity in preclinical studies . It has been shown to inhibit the growth of human tumor xenografts in a dose-dependent manner in both A431 and HCT116 models . Notably, after termination of JNJ-38158471 monotherapy treatment of A375 xenografts, tumor growth delay was significantly prolonged up to 4 weeks .

属性

IUPAC Name |

1-[4-[6-amino-5-[(E)-methoxyiminomethyl]pyrimidin-4-yl]oxy-2-chlorophenyl]-3-ethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN6O3/c1-3-18-15(23)22-12-5-4-9(6-11(12)16)25-14-10(7-21-24-2)13(17)19-8-20-14/h4-8H,3H2,1-2H3,(H2,17,19,20)(H2,18,22,23)/b21-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHCYTJNPVGSBZ-QPSGOUHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2C=NOC)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2/C=N/OC)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-(4-((6-amino-5-((methoxyimino)methyl)pyrimidin-4-yl)oxy)-2-chlorophenyl)-3-ethylurea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does (E)-1-(4-((6-amino-5-((methoxyimino)methyl)pyrimidin-4-yl)oxy)-2-chlorophenyl)-3-ethylurea interact with VEGFR-2 and what are the downstream effects of this interaction?

A: The research paper focuses on the compound's in vitro and in vivo activity as a potent VEGFR-2 inhibitor []. While the specific binding interactions and downstream effects are not detailed in this study, it's known that VEGFR-2 plays a crucial role in angiogenesis, the formation of new blood vessels. By inhibiting VEGFR-2, this compound likely disrupts the signaling pathways that promote angiogenesis, thereby hindering the formation of new blood vessels that are essential for tumor growth and progression.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)propanoic acid](/img/structure/B1255729.png)

![N-[(5-chloro-2-thiophenyl)methyl]-5-[(2,6-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B1255735.png)

![N-[9-{3-[(2,5-dioxopyrrolidin-1-yl)oxy]-3-oxopropyl}-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-ylidene]ethanaminium perchlorate](/img/structure/B1255738.png)

![2,2'-[(2-Azanidyl-2-oxoethyl)imino]diacetate(3-)](/img/structure/B1255741.png)